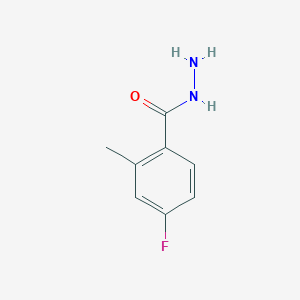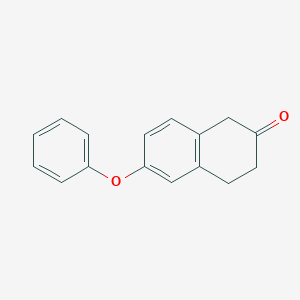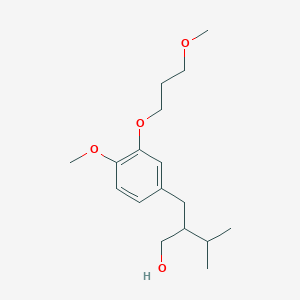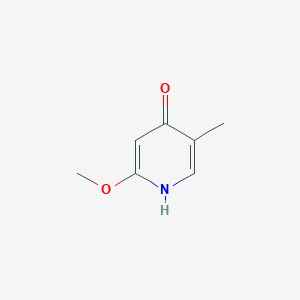
1-(Iodomethyl)-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an iodomethyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-3,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethoxybenzyl alcohol using iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Iodomethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(iodomethyl)-3,5-dimethoxybenzene involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing new drugs .
Vergleich Mit ähnlichen Verbindungen
- 1-(Bromomethyl)-3,5-dimethoxybenzene
- 1-(Chloromethyl)-3,5-dimethoxybenzene
- 1-(Fluoromethyl)-3,5-dimethoxybenzene
Comparison: 1-(Iodomethyl)-3,5-dimethoxybenzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, providing access to a broader range of chemical transformations .
Eigenschaften
Molekularformel |
C9H11IO2 |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
1-(iodomethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
JHEVRKFJGUTUJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CI)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)





![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)
